(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol

Catalog No.
S15857634
CAS No.
M.F
C14H17NO
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol

Product Name

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol

IUPAC Name

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C14H17NO/c1-2-13-11(8-5-6-10-16)12-7-3-4-9-14(12)15-13/h3-7,9,15-16H,2,8,10H2,1H3/b6-5+

InChI Key

XPMUOVVOFAKMHW-AATRIKPKSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1)CC=CCO

Isomeric SMILES

CCC1=C(C2=CC=CC=C2N1)C/C=C/CO

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol is a chemical compound characterized by its unique structure, which features both an indole moiety and a butenol functional group. The compound has gained attention due to its potential biological activities and applications in medicinal chemistry. The indole structure is known for its presence in various natural products and pharmacologically active compounds, making derivatives of indole significant in drug discovery.

Typical of alkenes and alcohols. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Alkylation: The double bond can participate in electrophilic addition reactions, allowing for further functionalization.
  • Oxidation: The alcohol group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol exhibits notable biological activities, particularly in the context of cancer research. Compounds with similar indole structures have shown:

  • Anticancer Activity: Indole derivatives are often evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: Some studies suggest that similar compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Preliminary studies indicate that this compound may possess similar properties, though specific biological evaluations are necessary to confirm these effects.

The synthesis of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol can be achieved through various methods:

  • Condensation Reactions: Starting from 2-ethylindole and appropriate aldehydes or ketones, condensation reactions can yield the desired product.
  • Alkene Formation: The introduction of the double bond can be accomplished through elimination reactions involving alcohols or halides.
  • Functional Group Manipulation: The hydroxyl group can be introduced via reduction of carbonyl precursors or through hydrolysis of suitable esters.

These methods highlight the versatility in synthesizing this compound and its derivatives.

(E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol has potential applications in:

  • Pharmaceutical Development: Due to its structural similarity to bioactive compounds, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical Research: Its unique structure makes it a valuable intermediate for synthesizing other complex organic molecules.

Interaction studies involving (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol focus on its binding affinity to biological targets such as enzymes and receptors. Research on similar indole derivatives has shown:

  • Enzyme Inhibition: Many indole derivatives act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Modulation: Some compounds interact with neurotransmitter receptors, influencing neurological functions.

Further studies are needed to elucidate the specific interactions of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol with biological targets.

Several compounds share structural similarities with (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol. These include:

Compound NameStructureBiological Activity
4-(1H-Indol-3-Yl)Butan-2-OneStructureAnticancer properties
2-(1H-Indole)Acrylonitrile-Anticancer and anti-inflammatory
4-(Indolyl)Butyric Acid-Anti-inflammatory effects

Uniqueness

The uniqueness of (E)-4-(2-ethyl-1H-indol-3-yl)but-2-en-1-ol lies in its specific combination of an ethyl-substituted indole and a butenol moiety, which may enhance its lipophilicity and potential bioactivity compared to other indole derivatives. This structural feature could lead to distinct pharmacological profiles that warrant further investigation.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

215.131014166 g/mol

Monoisotopic Mass

215.131014166 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

Explore Compound Types